N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide
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Overview
Description
N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including benzenesulfonyl, pyridinyl, and thiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-chloro-5-(trifluoromethyl)pyridine with a thiazole derivative under controlled conditions to form the pyridinyl-thiazolyl intermediate. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
Scientific Research Applications
N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity and modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl chloride
- 3-Chloro-2-[4-(chlorosulfonyl)phenoxy]-5-(trifluoromethyl)pyridine
- 5-Chloro-6-[4-(chlorosulfonyl)phenoxy]-alpha,alpha,alpha-trifluoro-3-picoline
Uniqueness
What sets N-(benzenesulfonyl)-N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}benzenesulfonamide apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry .
Properties
Molecular Formula |
C21H13ClF3N3O4S3 |
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Molecular Weight |
560.0 g/mol |
IUPAC Name |
N-(benzenesulfonyl)-N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C21H13ClF3N3O4S3/c22-17-11-14(21(23,24)25)12-26-19(17)18-13-33-20(27-18)28(34(29,30)15-7-3-1-4-8-15)35(31,32)16-9-5-2-6-10-16/h1-13H |
InChI Key |
IKLLHGRKJPVSIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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